![molecular formula C19H17N3S B3037105 3-[(Cyanomethyl)sulfanyl]-1-(3-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile CAS No. 439107-38-7](/img/structure/B3037105.png)

3-[(Cyanomethyl)sulfanyl]-1-(3-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile

Vue d'ensemble

Description

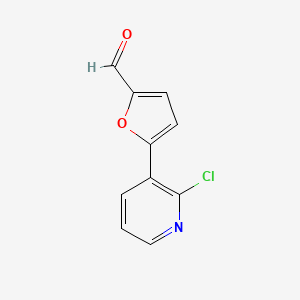

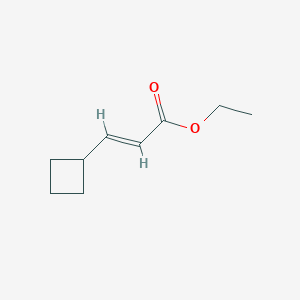

This compound, also known as 4-Isoquinolinecarbonitrile, 3-[(cyanomethyl)thio]-5,6,7,8-tetrahydro-1-(3-methylphenyl)-, has a CAS number of 439107-38-7 . It has a molecular weight of 319.43 .

Molecular Structure Analysis

The molecular formula of this compound is C19H17N3S . This indicates that it contains 19 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 1 sulfur atom .Applications De Recherche Scientifique

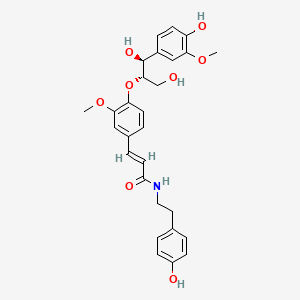

Sulphur-containing Amino Acids and Antioxidant Defense

Sulphur, as an abundant element in biological systems, plays a crucial role in various essential life processes, being a constituent of proteins, vitamins, and other biomolecules. Sulphur-containing amino acids, including methionine, cysteine, and taurine, are integral in synthesizing intracellular antioxidants like glutathione and N-acetyl cysteine. These amino acids are part of the cell's antioxidant defense system, vital in maintaining cellular functions and overall health. Moreover, naturally occurring sulphur-containing ligands serve as effective detoxifying agents, aiding in the prevention of toxic metal ions' effects and their accumulation in the human body (Čolović et al., 2018).

Neuroprotective and Antidepressant Properties

Isoquinoline derivatives, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), present in the mammalian brain, exhibit neuroprotective, antiaddictive, and antidepressant properties in various neurodegenerative diseases of the central nervous system. The therapeutic effects of 1MeTIQ may involve gentle activation of the monoaminergic system in the brain, simultaneous inhibition of MAO-dependent oxidation, and reduction of the glutamate system's activity (Antkiewicz‐Michaluk et al., 2018).

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinolines (THIQs) are considered "privileged scaffolds" in drug discovery, with potential therapeutic applications in cancer, central nervous system disorders, cardiovascular diseases, and infectious diseases. The FDA's approval of trabectedin for treating soft tissue sarcomas highlights the significance of THIQ derivatives in anticancer drug discovery. The versatility of THIQs in synthesizing various therapeutic agents underscores their importance in modern therapeutics (Singh & Shah, 2017).

Enzymatic Remediation of Organic Pollutants

The use of enzymes, such as laccases and peroxidases, in the presence of redox mediators has shown promise in the remediation and degradation of various organic pollutants in wastewater. Redox mediators significantly enhance the range of substrates and efficiency of degradation of recalcitrant compounds, potentially playing a vital role in the enzymatic treatment of aromatic compounds in industrial effluents (Husain & Husain, 2007).

Gut Sulfur Amino Acid Metabolism

Recent studies link sulfur amino acid metabolism in gastrointestinal tissues to human health and gut disease. The gastrointestinal tract metabolizes a significant portion of dietary methionine, converting it to homocysteine and cysteine, which are crucial for maintaining epithelial intracellular signaling, proliferation, and survival. Understanding the local production of homocysteine, S-adenosylmethionine, and antioxidants in the gut may shed light on the development of gastrointestinal diseases and the potential of dietary interventions (Burrin & Stoll, 2007).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Propriétés

IUPAC Name |

3-(cyanomethylsulfanyl)-1-(3-methylphenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3S/c1-13-5-4-6-14(11-13)18-16-8-3-2-7-15(16)17(12-21)19(22-18)23-10-9-20/h4-6,11H,2-3,7-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKTXTOSSTZDQBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=C(C3=C2CCCC3)C#N)SCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601126954 | |

| Record name | 3-[(Cyanomethyl)thio]-5,6,7,8-tetrahydro-1-(3-methylphenyl)-4-isoquinolinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601126954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439107-38-7 | |

| Record name | 3-[(Cyanomethyl)thio]-5,6,7,8-tetrahydro-1-(3-methylphenyl)-4-isoquinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=439107-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(Cyanomethyl)thio]-5,6,7,8-tetrahydro-1-(3-methylphenyl)-4-isoquinolinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601126954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B3037023.png)

![1-[(4-Chlorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3037029.png)

![5-{[2-(2,6-Dimethylphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B3037031.png)

![7-bromo-9-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B3037035.png)

![5-Chloro-3-methylbenzo[c]isoxazole](/img/structure/B3037042.png)